N-cyclohexylquinoline-2-carboxamide
Description
N-Cyclohexylquinoline-2-carboxamide (compound 6) is a substituted quinoline-2-carboxamide derivative characterized by a quinoline core linked to a carboxamide group at position 2, with a cyclohexyl substituent on the amide nitrogen. Its structure has been confirmed via NMR spectroscopy (1H and 13C), revealing distinct signals for the quinoline aromatic protons (δ 8.37–7.60) and cyclohexyl protons (δ 4.09–1.17) . Synthetically, quinoline-2-carboxamides are typically prepared by coupling quinoline-2-carboxylic acids with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .
This compound has garnered attention for its high antimycobacterial activity against Mycobacterium tuberculosis (Mtb), surpassing standard drugs like isoniazid and pyrazinamide in vitro . Its lipophilicity, influenced by the cyclohexyl group, is a critical factor in its biological efficacy, as increased lipophilicity correlates with enhanced antimycobacterial activity . Notably, it exhibits low cytotoxicity against human THP-1 monocytic cells, suggesting a favorable selectivity index for therapeutic development .
Properties
IUPAC Name |
N-cyclohexylquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEQJGCPYSCJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclohexylquinoline-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . Additionally, its ability to inhibit photosynthetic electron transport suggests that it interferes with the electron transport chain in chloroplasts, disrupting the production of ATP and other essential molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity of N-cyclohexylquinoline-2-carboxamide is best contextualized by comparing it to structurally related quinoline and naphthalene carboxamides. Key findings are summarized below:
Structural Analogues with Varying N-Substituents
- Activity Trends: Quinoline vs. Naphthalene Cores: Quinoline derivatives (e.g., 6, 7, 11) show superior activity against Mtb, while naphthalene derivatives (e.g., 29) are more effective against non-tubercular mycobacteria like M. kansasii and M. avium paratuberculosis . Substituent Effects: Non-aromatic cycloalkyl groups (cyclohexyl, cycloheptyl) enhance antimycobacterial activity, likely due to optimal lipophilicity. In contrast, aromatic substituents (e.g., benzyl in 29) favor PET inhibition but reduce antimycobacterial potency .
Role of Lipophilicity
Lipophilicity (logP) is a critical determinant of activity:
- Antimycobacterial Activity : Increases with higher logP. For example, the cyclohexyl group in 6 provides balanced lipophilicity, enabling membrane penetration and target engagement in Mtb .
- PET Inhibition : Decreases with excessive lipophilicity. Naphthamide 29 (logP ~3.5) shows strong PET inhibition (IC50 = 7.5 μmol/L), while more lipophilic quinaldinamides like 6 are less active in this assay .
Toxicity and Selectivity
Compounds 6, 7, and 11 exhibit minimal cytotoxicity (THP-1 cell viability >80% at therapeutic concentrations), contrasting with earlier quinoline derivatives that often show hepatotoxicity . This highlights the importance of non-aromatic N-substituents in reducing off-target effects.
Other Cyclohexyl-Containing Analogues
- N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide: A structurally distinct analogue with additional methyl groups on the quinoline core. While its biological data are unreported, steric hindrance from methyl groups may reduce activity compared to 6 .
- N-(2-Methylcyclohexyl)-2-(4-methylphenyl)-4-quinolinecarboxamide: The 4-carboxamide positional isomer and methyl substituents may alter target binding, though activity data remain unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
